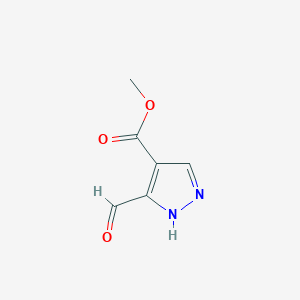
5-Iodo-2-(2,2,2-trifluoroethyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(2,2,2-trifluoroethyl)aniline is an organic compound that features both iodine and trifluoroethyl groups attached to an aniline ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both iodine and trifluoroethyl groups. These groups can significantly alter the reactivity and physical properties of the aniline ring, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(2,2,2-trifluoroethyl)aniline typically involves the introduction of the iodine and trifluoroethyl groups onto the aniline ring. One common method involves the iodination of 2-(2,2,2-trifluoroethyl)aniline. This can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of 5-Iodo-2-(2,2,2-trifluoroethyl)aniline may involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aniline ring can be oxidized or reduced under appropriate conditions, leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-2-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethyl)aniline depends on its specific application. In general, the presence of the iodine and trifluoroethyl groups can influence the compound’s reactivity and interactions with other molecules. These groups can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions. The molecular targets and pathways involved would depend on the specific context in which the compound is used, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Similar structure but lacks the trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)aniline: Similar structure but lacks the iodine atom.
5-Bromo-2-(2,2,2-trifluoroethyl)aniline: Similar structure with bromine instead of iodine.
Uniqueness
5-Iodo-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both iodine and trifluoroethyl groups. This combination can significantly alter the compound’s reactivity and physical properties compared to similar compounds. The iodine atom can participate in unique substitution reactions, while the trifluoroethyl group can influence the compound’s electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(12)3-7(5)13/h1-3H,4,13H2 |
InChI Key |
GMRNEOCTLXJWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)









![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)

